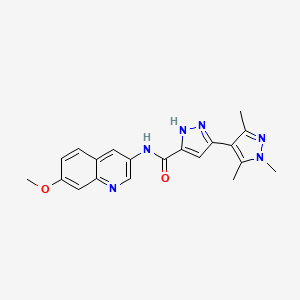![molecular formula C21H15FN4OS B12164087 2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164087.png)
2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:
-
Thiazole Ring: : The core of this compound is a thiazole ring, which consists of a five-membered ring containing nitrogen and sulfur atoms. Thiazoles are commonly found in various bioactive molecules.
-
Functional Groups
Fluorophenyl Group: The compound has a group, which contributes to its chemical reactivity and properties.
Pyridin-3-yl Group: The ring at position 3 adds further complexity and versatility.
准备方法
Synthetic Routes:
The synthesis of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general approach based on related chemistry:
Thiazole Formation: Start by synthesizing the thiazole ring. This can be achieved through cyclization reactions involving a thioamide and an α-haloketone or α-haloaldehyde.
Amination: Introduce the group using suitable reagents.
Phenyl Substitution: Attach the group to the thiazole ring.
Pyridine Incorporation: Finally, add the group to complete the structure.
Industrial Production:
Industrial-scale production methods likely involve efficient and scalable synthetic routes, optimization of reaction conditions, and purification techniques.
化学反应分析
This compound may undergo various reactions:
Oxidation: Oxidative transformations can modify the functional groups.
Reduction: Reduction reactions may alter the fluorophenyl or pyridin-3-yl moieties.
Substitution: Substituents can be replaced by other groups.
Common Reagents: Palladium catalysts (e.g., in Suzuki–Miyaura coupling) and other transition metals play a crucial role.
科学研究应用
Medicine: Investigate its potential as a drug candidate. Does it exhibit antimicrobial, antiviral, or anticancer properties?
Chemical Biology: Explore its interactions with biological macromolecules.
Materials Science: Assess its use in materials, sensors, or catalysts.
作用机制
Targets: Identify molecular targets (enzymes, receptors) affected by this compound.
Pathways: Understand the signaling pathways influenced by its binding.
相似化合物的比较
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Mention related thiazoles, fluorophenyl-substituted compounds, and pyridine derivatives.
属性
分子式 |
C21H15FN4OS |
|---|---|
分子量 |
390.4 g/mol |
IUPAC 名称 |
2-(2-fluoroanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H15FN4OS/c22-16-10-4-5-11-17(16)25-21-26-18(14-7-2-1-3-8-14)19(28-21)20(27)24-15-9-6-12-23-13-15/h1-13H,(H,24,27)(H,25,26) |
InChI 键 |
GCLFKPRTMFRCJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3F)C(=O)NC4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12164017.png)
![N',N',4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12164028.png)
![N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12164030.png)
![2-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12164038.png)
![1-{4-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12164041.png)
![2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B12164051.png)

![6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12164064.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12164089.png)
![(4E)-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-({[3-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12164099.png)

![N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide](/img/structure/B12164105.png)
